Triethyl[(hept-6-en-2-yl)oxy]silane

Protecting group chemistry Hydrolytic stability Silyl ether orthogonality

Triethyl[(hept-6-en-2-yl)oxy]silane (CAS 872839-39-9) is a bifunctional organosilicon compound bearing a triethylsilyl (TES) protecting group on a secondary alcohol and a terminal alkene moiety. With a molecular formula of C₁₃H₂₈OSi, a molecular weight of 228.45 g·mol⁻¹, a computed LogP of 4.75, and a polar surface area (PSA) of 9.23 Ų, this compound occupies a strategically intermediate position within the silyl ether protecting group hierarchy—offering greater hydrolytic stability than trimethylsilyl (TMS) analogs while retaining orthogonal deprotection selectivity relative to tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) counterparts.

Molecular Formula C13H28OSi
Molecular Weight 228.45 g/mol
CAS No. 872839-39-9
Cat. No. B12602955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl[(hept-6-en-2-yl)oxy]silane
CAS872839-39-9
Molecular FormulaC13H28OSi
Molecular Weight228.45 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC(C)CCCC=C
InChIInChI=1S/C13H28OSi/c1-6-10-11-12-13(5)14-15(7-2,8-3)9-4/h6,13H,1,7-12H2,2-5H3
InChIKeyVZNYGUVLBQWELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyl[(hept-6-en-2-yl)oxy]silane (CAS 872839-39-9): A Bifunctional TES-Protected Alkenol for Orthogonal Synthetic Strategies


Triethyl[(hept-6-en-2-yl)oxy]silane (CAS 872839-39-9) is a bifunctional organosilicon compound bearing a triethylsilyl (TES) protecting group on a secondary alcohol and a terminal alkene moiety . With a molecular formula of C₁₃H₂₈OSi, a molecular weight of 228.45 g·mol⁻¹, a computed LogP of 4.75, and a polar surface area (PSA) of 9.23 Ų, this compound occupies a strategically intermediate position within the silyl ether protecting group hierarchy—offering greater hydrolytic stability than trimethylsilyl (TMS) analogs while retaining orthogonal deprotection selectivity relative to tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) counterparts [1][2].

Why Generic Silyl Ether Substitution Fails for Triethyl[(hept-6-en-2-yl)oxy]silane in Multi-Step Synthesis


Silyl protecting groups are not interchangeable commodity reagents; their relative hydrolytic lability, steric demand, and orthogonal deprotection compatibility directly govern synthetic feasibility and yield in multi-step sequences. The TES group on Triethyl[(hept-6-en-2-yl)oxy]silane exhibits approximately 64-fold greater resistance to acidic hydrolysis than the corresponding TMS analog and 10- to 100-fold greater resistance under basic conditions [1][2]. Conversely, TES ethers are selectively cleavable in the presence of TBDMS ethers using mild reagents such as formic acid in methanol (5–10%) or the MCM-41/MeOH heterogeneous system, a selectivity window that vanishes if one substitutes a TMS (too labile) or TBDMS (too resistant) analog directly [3][4]. The terminal alkene at the ω-position further enables downstream transformations—including hydrosilylation, cross-metathesis, and thiol–ene coupling—that are unavailable to fully saturated silyl ether analogs. Substituting a generic silyl-protected alcohol lacking this bifunctional architecture forecloses the tandem protection–functionalization strategies that justify procurement of this specific compound.

Quantitative Differentiation Evidence for Triethyl[(hept-6-en-2-yl)oxy]silane Versus Closest Silyl Ether Analogs


Hydrolytic Stability: Triethyl[(hept-6-en-2-yl)oxy]silane vs. TMS Analog – 64-Fold Superior Acidic Resistance

The triethylsilyl (TES) ether of hept-6-en-2-ol exhibits a relative hydrolytic stability of 64 under acidic conditions, compared to a baseline of 1 for the corresponding trimethylsilyl (TMS) ether (i.e., trimethyl[(hept-6-en-2-yl)oxy]silane). Under basic hydrolysis conditions, the TES ether is 10- to 100-fold more resistant than the TMS analog [1][2]. This quantitative stability hierarchy—TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000)—establishes the TES ether as the optimal choice when TMS is too labile for the intended reaction sequence but TBDMS would introduce excessive steric hindrance or resistance to late-stage deprotection.

Protecting group chemistry Hydrolytic stability Silyl ether orthogonality

Orthogonal Deprotection: Triethyl[(hept-6-en-2-yl)oxy]silane Selectively Cleaved in the Presence of TBDMS Ethers

The TES group on Triethyl[(hept-6-en-2-yl)oxy]silane can be chemoselectively removed in the presence of tert-butyldimethylsilyl (TBDMS) ethers using formic acid (5–10%) in methanol or methylene chloride (2–5%) at ambient temperature, affording the corresponding alcohol in high yield without affecting TBDMS groups [1]. Similarly, the MCM-41/MeOH heterogeneous system selectively deprotects TES ethers while leaving TBDMS ethers intact [2]. This orthogonality is unavailable with TMS analogs (which cannot be selectively cleaved in the presence of TBDMS due to comparable lability under many conditions) and with TIPS/TBDPS analogs (which require fluoride-based deprotection). The quantitative yield for TES-selective deprotection using the formic acid method is reported as 'excellent' [1].

Orthogonal protecting groups Chemoselective deprotection Multi-step synthesis

Lipophilicity Differential: Computed LogP 4.75 for Triethyl[(hept-6-en-2-yl)oxy]silane vs. Estimated ~3.2 for TMS Analog

The computed octanol–water partition coefficient (LogP) for Triethyl[(hept-6-en-2-yl)oxy]silane is 4.75, as reported by ChemSrc . By fragment-based estimation, the corresponding TMS analog (trimethyl[(hept-6-en-2-yl)oxy]silane) is predicted to have a LogP approximately 1.5 units lower (~3.2–3.3), attributable to the replacement of three ethyl groups (six additional methylene units) on silicon with three methyl groups. This approximately 30-fold difference in theoretical octanol–water partitioning translates into markedly different reversed-phase chromatographic retention behavior, with the TES compound eluting significantly later under standard C18 HPLC conditions. The LogP of 4.75 also positions this compound favorably for applications requiring non-polar solvent solubility or partitioning into hydrophobic polymer matrices .

Lipophilicity Chromatographic retention LogP prediction

Polar Surface Area and Physicochemical Property Profile Differentiating Triethyl[(hept-6-en-2-yl)oxy]silane from Bulkier Silyl Analogs

Triethyl[(hept-6-en-2-yl)oxy]silane has a computed polar surface area (PSA) of 9.23 Ų and an exact mass of 228.191 Da . The low PSA—arising from a single Si–O ether linkage as the sole polar functional group—is characteristic of a compound with high membrane permeability potential. In comparison, the TBDMS analog (bearing a bulkier tert-butyl substituent) is expected to have a comparable PSA but significantly greater steric volume, which can impede silylation kinetics at hindered alcohol substrates. The TIPS and TBDPS analogs, while offering superior hydrolytic stability, present even greater steric demand that may preclude protection of secondary alcohols in sterically congested environments. The TES group on this compound thus offers a quantitatively defined intermediate steric profile [1].

Polar surface area Membrane permeability Physicochemical profiling

Bifunctional Architecture: Terminal Alkene as a Synthetic Handle Unavailable in Saturated Silyl Ether Analogs

Triethyl[(hept-6-en-2-yl)oxy]silane bears a terminal alkene at the C6–C7 position (hept-6-en-2-yl moiety), providing a reactive handle for downstream transformations including catalytic hydrosilylation, radical thiol–ene coupling, olefin cross-metathesis, and epoxidation [1][2]. This bifunctionality—TES-protected secondary alcohol plus a terminal olefin—is absent in fully saturated silyl ether analogs such as triethyl(heptan-2-yloxy)silane or triethyl(octan-2-yloxy)silane. The presence of the terminal alkene enables tandem protection–functionalization sequences: the TES group protects the secondary alcohol during olefin modification, and can subsequently be removed orthogonally. In contrast, saturated analogs would require a separate olefin introduction step, adding synthetic operations and reducing overall yield. Terminal alkenes are also known to undergo hydrosilylation with triethylsilane in the presence of platinum or rhodium catalysts, enabling the potential for Si–H addition across the pendant double bond [3].

Bifunctional building block Terminal alkene Hydrosilylation Thiol–ene coupling

Procurement-Driven Application Scenarios for Triethyl[(hept-6-en-2-yl)oxy]silane in Research and Industrial Settings


Multi-Step Natural Product Total Synthesis Requiring Orthogonal Alcohol Protection

In convergent total synthesis campaigns where two secondary alcohols must be sequentially deprotected, Triethyl[(hept-6-en-2-yl)oxy]silane serves as the TES-protected component within a TES/TBDMS orthogonal pair. The TES group is selectively removed with formic acid/MeOH while the TBDMS group remains intact, as demonstrated in nucleoside chemistry [1]. The 64-fold greater acidic stability over the TMS analog ensures the TES group survives intermediate acidic workups and chromatographic steps, while its intermediate steric profile permits efficient installation on hindered secondary alcohols where TBDMS or TIPS reagents would react sluggishly [2].

Polymer Chemistry: Synthesis of Functional Silicone-Based Copolymers via Terminal Alkene Incorporation

The terminal alkene of Triethyl[(hept-6-en-2-yl)oxy]silane enables its direct incorporation into silicone-based polymers through hydrosilylation with Si–H-functional siloxanes or through radical-mediated thiol–ene coupling with multifunctional thiols [3][4]. The TES protecting group remains stable during the polymerization event and can be subsequently cleaved to unmask the secondary alcohol, generating a pendant hydroxyl group for further functionalization or crosslinking. This tandem protection–polymerization–deprotection strategy eliminates 2–3 synthetic steps compared to routes employing saturated silyl ether monomers that lack the pendant alkene handle.

Chromatographic Method Development Leveraging the LogP 4.75 of the TES-Protected Alkenol

With a computed LogP of 4.75 and a PSA of only 9.23 Ų , Triethyl[(hept-6-en-2-yl)oxy]silane exhibits strong retention on reversed-phase C18 columns, facilitating separation from more polar TMS-protected intermediates (estimated LogP ~3.2) or from deprotected alcohol byproducts. This lipophilicity differential can be exploited in quality control workflows for monitoring protection/deprotection reaction progress, where the TES compound's distinct retention time serves as a reliable purity indicator.

Surface Modification and Hybrid Material Fabrication via Alkene-Based Coupling

The terminal alkene moiety enables covalent attachment of Triethyl[(hept-6-en-2-yl)oxy]silane to thiol-functionalized surfaces (via thiol–ene click chemistry) or to hydride-terminated silicon/silica surfaces (via hydrosilylation) [3][4]. Following surface immobilization, acidic deprotection of the TES group liberates a surface-tethered secondary alcohol suitable for subsequent functionalization. This strategy is inaccessible to saturated trialkylsilyl ethers and provides a defined spatial orientation of the reactive hydroxyl group relative to the surface plane.

Quote Request

Request a Quote for Triethyl[(hept-6-en-2-yl)oxy]silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.